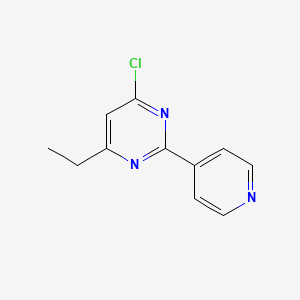
4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine
説明
4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is a compound with the molecular weight of 219.67 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is1S/C11H10ClN3/c1-2-8-7-10 (12)15-11 (14-8)9-5-3-4-6-13-9/h3-7H,2H2,1H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 4th position and an ethyl group at the 6th position . Physical And Chemical Properties Analysis
4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is a powder at room temperature . The compound has a molecular weight of 219.67 .科学的研究の応用
Anti-Fibrosis Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Methods of Application: The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Protein Kinase Inhibitors for Cancer Treatment
- Scientific Field: Cancer Treatment
- Application Summary: Pyrimidine and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds have shown promising anticancer activity. These pyrimidine derivatives exerted their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
- Methods of Application: The chemical modifications include replacing the imidazole ring in olomoucine with a pyrazole ring in addition to introducing different substituents at C-4, C-6, and N-1 of pyrazolopyrimidine .
- Results: The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities. For example, pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Broad-Spectrum Triazole Antifungal Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidine derivatives are used as building blocks in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes or results of this application are not specified in the source .
Inactivation of Dimethylarginine Dimethylaminohydrolase (DDAH)
- Scientific Field: Biochemistry
- Application Summary: 4-Chloro-2-pyridinemethanol, a pyrimidine derivative, is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes or results of this application are not specified in the source .
Antimicrobial Potential
- Scientific Field: Medicinal Chemistry
- Application Summary: Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes or results of this application are not specified in the source .
Anti-Inflammatory Effects
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Pyrimidines display a range of pharmacological effects including anti-inflammatory. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Safety And Hazards
特性
IUPAC Name |
4-chloro-6-ethyl-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-2-9-7-10(12)15-11(14-9)8-3-5-13-6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXIBVHVFRRNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



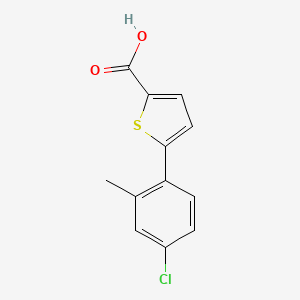
![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1486504.png)
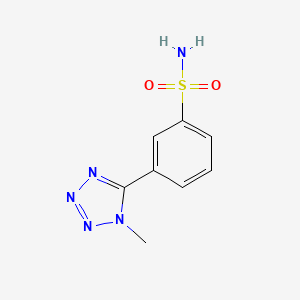
amine](/img/structure/B1486506.png)
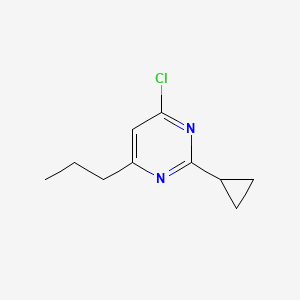
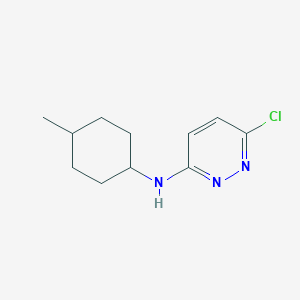
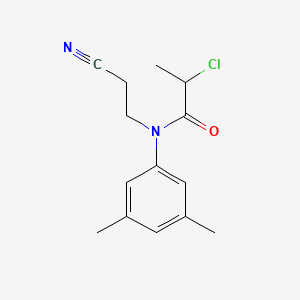
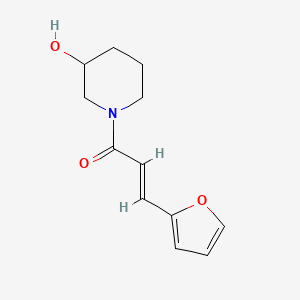
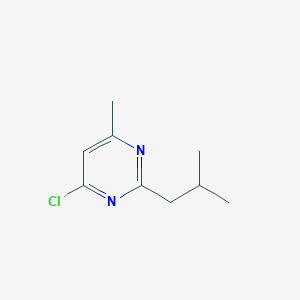
![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)
![3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1486519.png)
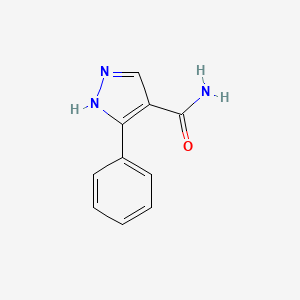
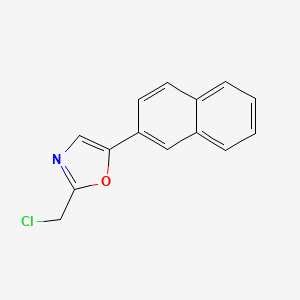
amine](/img/structure/B1486523.png)